3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 3, a methyl group at position 2, and a 4-methylphenyl group at position 6. This scaffold is widely explored in medicinal chemistry due to its versatility in binding to biological targets such as protein kinases, phosphodiesterases (PDEs), and tropomyosin receptor kinases (TRKs) . The chlorine and methylphenyl substituents contribute to its electronic and steric properties, influencing both synthetic accessibility and biological activity.
Properties
IUPAC Name |
3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVYVVBJOKIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322186 | |
| Record name | 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439120-60-2 | |
| Record name | 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that regulates cell cycle progression, and its inhibition can selectively target tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The pyrazolo[3,4-d]pyrimidine scaffold in the compound acts as a bioisostere of adenine, retaining the main interactions of ATP at the kinase domain. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest. This effect is particularly pronounced in cancer cells, leading to their death.
Pharmacokinetics
These compounds have shown superior cytotoxic activities with IC50 values in the nanomolar range, suggesting good bioavailability.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer treatment.
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cancer cell lines. It has been found to inhibit the growth of these cells, with IC50 values in the nanomolar range. This compound has also been shown to induce apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It is believed to bind to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest. Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site.
Biological Activity
3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and relevant case studies.
- Molecular Formula : C12H12ClN3
- Molecular Weight : 233.7 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. Specifically, this compound has shown significant anticancer activity through various mechanisms:
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells.
- Case Study Findings : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines are also noteworthy:
- Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics such as Erythromycin and Amikacin .
- Biofilm Inhibition : The compound has demonstrated antibiofilm activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for forming resistant biofilms .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits potential anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Case Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
Derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicated that this compound exhibited effective antibacterial activity comparable to known antibiotics .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Known Antibiotic (e.g., Penicillin) | 10 | Staphylococcus aureus |
Recent Advances and Research Findings
Recent literature highlights ongoing research into the functionalization of pyrazolo[1,5-a]pyrimidines to improve their pharmacological profiles. Studies have focused on optimizing their structure to enhance selectivity and potency against specific molecular targets involved in disease processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 3
Chlorine vs. Bromine Substitutions
- 3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (Compound 3, ) :
Replacing chlorine with bromine at position 3 significantly enhances analgesic activity. Compound 3 demonstrated superior analgesic efficacy compared to indomethacin in vivo, attributed to bromine’s larger atomic radius and stronger electron-withdrawing effects, which may improve target binding . - 3-Chloro Derivatives :
Chlorine’s smaller size and moderate electronegativity balance steric hindrance and electronic effects, making it favorable for kinase inhibition (e.g., CDK2) .
Hydrophobic and Electron-Withdrawing Groups
Modifications at Position 7
Aryl vs. Heterocyclic Substitutions
- 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine () :
Morpholine substitution at position 7 improves selectivity for PI3Kδ inhibition, critical for COPD treatment. The morpholine’s oxygen atom facilitates hydrogen bonding, unlike the 4-methylphenyl group in the main compound, which relies on hydrophobic interactions . - 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine (Compound 9, ): Substitution with 4-chlorophenyl (IC50 = 63.2 ± 5.9 µM against MCF-7 cells) shows moderate antitumor activity. The methyl group in 4-methylphenyl may reduce steric strain compared to bulkier substituents .
Substituent Effects at Position 5
- 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () :
The trifluoromethyl group at position 5 increases metabolic stability and lipophilicity, enhancing oral bioavailability. In contrast, the main compound’s unsubstituted position 5 may limit potency . - Compound 6m (3,4,5-trimethoxyphenyl at position 7, ) :
Methoxy groups enhance cytotoxicity (e.g., IC50 < 10 µM) by improving membrane permeability and π-π stacking with kinase targets .
Anticancer Activity
Analgesic and Anti-inflammatory Activity
Key Structure-Activity Relationship (SAR) Insights
Position 3 : Small hydrophobic groups (Cl, Br) enhance kinase binding; bulkier groups reduce selectivity .
Position 5 : Electron-withdrawing groups (e.g., CF3) improve metabolic stability and target affinity .
Position 7 : Aryl groups (4-MePh, 4-ClPh) balance hydrophobicity and steric effects, while heterocycles (morpholine) introduce hydrogen-bonding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
